3-[(acetyloxy)methyl]-7-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
3-[(ACETYLOXY)METHYL]-7-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLATE is a complex organic compound with a unique structure It contains multiple functional groups, including an acetoxy group, a pyrazole ring, and a thia-azabicyclo structure
Preparation Methods
The synthesis of 3-[(ACETYLOXY)METHYL]-7-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the core bicyclic structure, followed by the introduction of the acetoxy and pyrazole groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The acetoxy group can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: The nitro group in the pyrazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(ACETYLOXY)METHYL]-7-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The acetoxy group may undergo hydrolysis to release acetic acid, which can interact with cellular components. The pyrazole ring may interact with enzymes or receptors, modulating their activity. The thia-azabicyclo structure may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar compounds include other bicyclic structures with acetoxy and pyrazole groups. the unique combination of functional groups in 3-[(ACETYLOXY)METHYL]-7-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE gives it distinct properties and potential applications. Similar compounds include:
- 3-[(ACETYLOXY)METHYL]-7-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE
- 3-[(ACETYLOXY)METHYL]-7-{[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE
Properties
Molecular Formula |
C17H18N5O8S- |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
3-(acetyloxymethyl)-7-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C17H19N5O8S/c1-7-13(22(28)29)8(2)20(19-7)4-11(24)18-12-15(25)21-14(17(26)27)10(5-30-9(3)23)6-31-16(12)21/h12,16H,4-6H2,1-3H3,(H,18,24)(H,26,27)/p-1 |
InChI Key |
JSMGLSFRHRBDHH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
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